

2-Amino-3-nitropyridine: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: 2-Amino-3-nitropyridine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-nitropyridine is a pivotal heterocyclic intermediate, distinguished by its strategically positioned amino and nitro functional groups on a pyridine ring. This unique arrangement makes it a highly valuable precursor for the synthesis of a diverse array of complex organic molecules. Its utility spans across the pharmaceutical and agrochemical industries, where it serves as a foundational component in the development of novel therapeutic agents and crop protection products. These application notes provide detailed protocols and quantitative data for key synthetic transformations utilizing **2-amino-3-nitropyridine**, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Safety Information

2-Amino-3-nitropyridine is a yellow crystalline solid with the molecular formula $C_5H_5N_3O_2$ and a molecular weight of 139.11 g/mol. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood, wearing personal protective equipment such as gloves and safety glasses.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ N ₃ O ₂	
Molecular Weight	139.11 g/mol	
Melting Point	163-165 °C	
Appearance	Yellow Crystalline Solid	
CAS Number	4214-75-9	

Key Synthetic Applications and Protocols

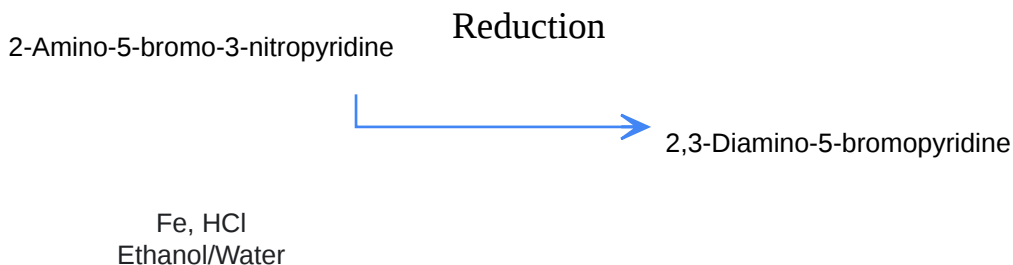
The reactivity of **2-amino-3-nitropyridine** allows for a variety of chemical modifications, primarily involving the reduction of the nitro group to an amine and subsequent cyclization reactions, or nucleophilic substitution at the amino group.

Synthesis of 2,3-Diaminopyridine: A Gateway to Fused Heterocycles

The reduction of the nitro group in **2-amino-3-nitropyridine** to form 2,3-diaminopyridine is a fundamental transformation, as the resulting vicinal diamine is a key precursor for the synthesis of various fused heterocyclic systems, including pyrido[2,3-b]pyrazines, which are scaffolds for potent kinase inhibitors.

This protocol details the reduction of a **2-amino-3-nitropyridine** derivative. A similar procedure can be applied to **2-amino-3-nitropyridine**.

Reaction Scheme:



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Caption: Reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine.

Materials:

- 2-Amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mole)
- Reduced iron powder (30 g)
- 95% Ethanol (40 ml)
- Water (10 ml)
- Concentrated Hydrochloric Acid (0.5 ml)
- Activated carbon (1 g)

Procedure:

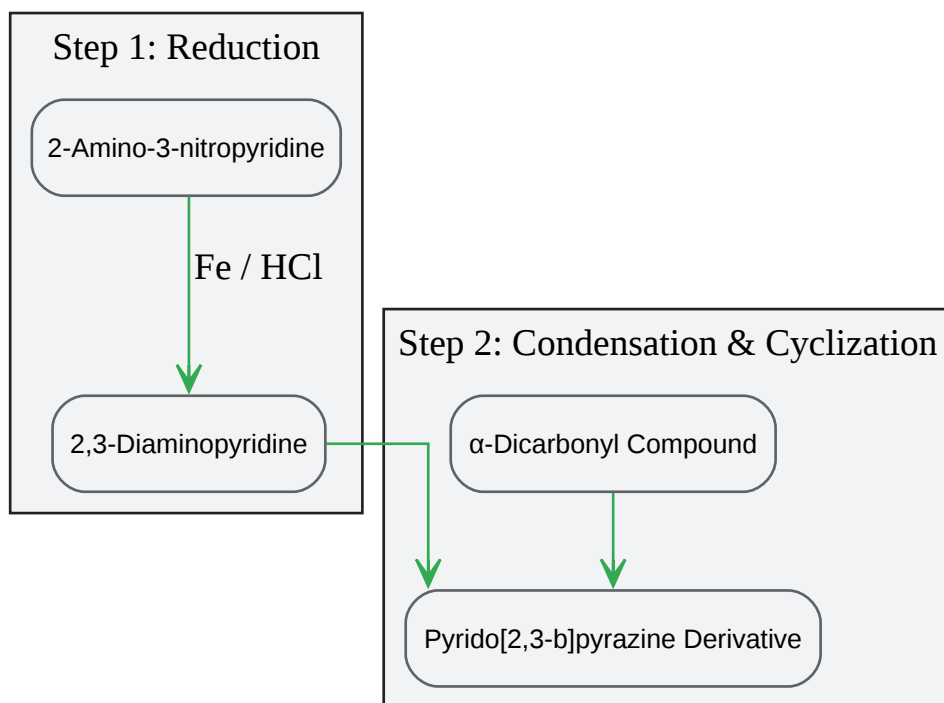
- A 100-ml flask fitted with a reflux condenser is charged with 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, and water.^[1]
- Concentrated hydrochloric acid is added to the mixture.^[1]
- The mixture is heated on a steam bath for 1 hour.^[1]
- After the heating period, the iron is removed by filtration and washed three times with 10-ml portions of hot 95% ethanol.^[1]
- The filtrate and washings are combined and evaporated to dryness.^[1]
- The dark residue is recrystallized from 50 ml of water with 1 g of activated carbon to yield the purified product.^[1]

Quantitative Data:

Reactant	Product	Reagents	Reaction Time	Temperature	Yield	Reference
2-Amino-5-bromo-3-nitropyridine	2,3-Diamino-5-bromopyridine	Fe, HCl, Ethanol/Water	1 hour	Steam Bath	78-85% (of the precursor)	[1]

Synthesis of Pyrido[2,3-b]pyrazines: Scaffolds for Kinase Inhibitors

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their activity as kinase inhibitors, which are crucial in the development of anti-cancer therapies. These compounds can be synthesized through the condensation of 2,3-diaminopyridine with α -dicarbonyl compounds.



Benzenesulfonyl chloride
Pyridine (base)



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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